molecular formula C6H10N2O4S B12657414 4-(Ammoniomethyl)pyridinium sulfate CAS No. 84824-93-1

4-(Ammoniomethyl)pyridinium sulfate

Cat. No.: B12657414
CAS No.: 84824-93-1
M. Wt: 206.22 g/mol
InChI Key: PKLNUGHJGSDRTA-UHFFFAOYSA-N
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Description

Overview of Pyridinium (B92312) Compounds and Quaternary Ammonium (B1175870) Salts in Academic Context

Pyridinium compounds are organic salts derived from pyridine (B92270), a heterocyclic aromatic compound with the chemical formula C₅H₅N. biosynce.com When the nitrogen atom in the pyridine ring is protonated or alkylated, it forms a positively charged pyridinium cation. wikipedia.org These salts are considered a subset of the broader category of Quaternary Ammonium Salts (QAS), which feature a central nitrogen atom bonded to four organic groups, carrying a positive charge that is balanced by an anion. taylorandfrancis.com

In academic research, pyridinium salts are recognized for their versatility. They are isoelectronic with benzene (B151609) and possess aromatic character as defined by Hückel's rule. wikipedia.org Their applications are extensive, ranging from their use as reagents and solvents in organic synthesis to their role as structural motifs in pharmaceuticals and materials science. biosynce.comrsc.org For instance, pyridinium-based reagents like Pyridinium Chlorochromate (PCC) are valuable oxidizing agents. taylorandfrancis.com More recently, N-functionalized pyridinium salts have emerged as important radical precursors in photoredox catalysis, enabling novel and site-selective C–H functionalization of the pyridine core under mild conditions. acs.org

Quaternary Ammonium Salts, in general, are a focal point of research due to their diverse functionalities. They are widely studied as surfactants, phase-transfer catalysts, and electrolytes. taylorandfrancis.com A significant area of investigation involves their application as antimicrobial agents, where their cationic nature facilitates interaction with and disruption of bacterial cell membranes. elsevierpure.comacs.org The structure-activity relationship in QAS is a key research theme, exploring how variations in the alkyl chain length and counter-ions affect their physical and biological properties. rsc.orgnih.gov

Significance and Research Interest in 4-(Ammoniomethyl)pyridinium Sulphate

The specific compound 4-(Ammoniomethyl)pyridinium sulphate, which contains both a pyridinium ring and a primary ammoniomethyl group, has attracted scientific attention primarily within the field of crystal engineering and supramolecular chemistry. The research interest lies in understanding how the combination of the cationic pyridinium head, the flexible ammoniomethyl side chain, and the sulphate dianion directs the three-dimensional assembly of the molecule in the solid state.

The presence of multiple hydrogen bond donors (from the -NH₃⁺ group and the pyridinium ring) and acceptors (the sulphate oxygen atoms) makes this compound an excellent candidate for forming complex and robust hydrogen-bonding networks. The study of these non-covalent interactions is fundamental to designing new materials with specific structural and physical properties. While research on the 4-isomer is less documented in dedicated studies compared to its 2-isomer counterpart, the principles of its structural chemistry can be inferred from related compounds. For instance, the study of 2-(ammoniomethyl)pyridinium sulfate (B86663) monohydrate reveals how N-H···O and O-H···O hydrogen bonds create layered structures, a feature likely to be significant in the 4-isomer as well. africaresearchconnects.com

Scope and Academic Research Focus on the Chemical Compound

The academic focus on 4-(Ammoniomethyl)pyridinium sulphate and its close analogs is sharply concentrated on its synthesis and, most importantly, its detailed structural characterization through single-crystal X-ray diffraction. Research aims to elucidate the intricate network of hydrogen bonds and other intermolecular forces that dictate the crystal packing.

Studies on similar structures, such as bis(4-amino-pyridinium) sulfate monohydrate, provide a blueprint for the type of analysis undertaken. nih.gov In that related compound, researchers detailed a three-dimensional network formed by O-H···O, N-H···O, and C-H···O hydrogen bonds, which link the cations, anions, and water molecules. nih.gov The investigation of 4-(Ammoniomethyl)pyridinium sulphate follows this path, focusing on how the interplay between the organic cation and the inorganic anion leads to specific supramolecular architectures. This fundamental research is crucial for the field of materials science, as the solid-state structure of a compound underpins its macroscopic properties, including potential applications in areas like nonlinear optics or as specialized catalysts, although such applications for this specific salt are still speculative and an area for future inquiry.

Chemical Compound Data

Below are interactive tables detailing key identifiers and properties for the compounds discussed in this article.

Table 1: Compound Identification

Table 2: Physical and Structural Data for 4-(Ammoniomethyl)pyridinium sulphate

Data sourced from available chemical databases and may vary based on experimental conditions. fda.govlookchem.com

Properties

CAS No.

84824-93-1

Molecular Formula

C6H10N2O4S

Molecular Weight

206.22 g/mol

IUPAC Name

pyridin-1-ium-4-ylmethylazanium sulfate

InChI

InChI=1S/C6H8N2.H2O4S/c7-5-6-1-3-8-4-2-6;1-5(2,3)4/h1-4H,5,7H2;(H2,1,2,3,4)

InChI Key

PKLNUGHJGSDRTA-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=CC=NC=C1.OS(=O)(=O)O

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Ammoniomethyl Pyridinium Sulphate and Analogues

X-ray Diffraction (XRD) Analysis

X-ray diffraction techniques are powerful tools for investigating the atomic and molecular structure of crystalline materials. By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, one can deduce the arrangement of atoms within the crystal lattice, providing unparalleled insight into the compound's solid-state characteristics.

Single Crystal X-ray Diffraction for Definitive Molecular Structure

Single-crystal XRD analysis provides an unambiguous determination of molecular structure, revealing the precise spatial arrangement of atoms. This technique has been successfully applied to various pyridinium (B92312) salts, including analogues of 4-(ammoniomethyl)pyridinium sulphate, to establish their structural features definitively. For instance, the structure of 4-(ammoniomethyl)pyridinium dichloride, a close analogue, was elucidated, confirming that the organic species is doubly protonated, at both the pyridinial nitrogen (N1) and the ammoniomethyl nitrogen (N2), to balance the charge of the two chloride anions. nih.govresearchgate.net This level of detail is crucial for understanding the charge distribution and potential interaction sites within the molecule.

Determination of Crystal System and Space Group

The crystal system and space group are fundamental properties of a crystalline solid, describing the symmetry of the unit cell and the arrangement of molecules within it. Single-crystal XRD is the definitive method for determining these parameters. Studies on 4-(ammoniomethyl)pyridinium analogues reveal that they crystallize in a variety of systems, influenced by the nature of the counterion and the specific substituents on the pyridinium ring.

For example, 4-(ammoniomethyl)pyridinium dichloride crystallizes in the triclinic system with the P1 space group. nih.govresearchgate.net The crystal system for related compounds can vary significantly, as shown by the orthorhombic system (Pbca space group) found for 4-piperidylmethylamine sulphate. mdpi.com This diversity highlights how subtle changes in the molecular components can lead to different packing symmetries.

Table 1: Crystallographic Data for 4-(Ammoniomethyl)pyridinium Analogues
CompoundCrystal SystemSpace GroupReference
4-(Ammoniomethyl)pyridinium dichlorideTriclinicP1 nih.govresearchgate.net
2-Chloro-1-(1-ethoxyvinyl)pyridine-1-ium trifluoromethanesulfonate (B1224126)TriclinicP-1 mdpi.com
4-Piperidylmethylamine sulphate ([4PA+2H]²⁺·SO₄²⁻)OrthorhombicPbca mdpi.com
4-Piperidinylmethanamine sulphate ([4PIPA+2H]²⁺SO₄²⁻)TriclinicP-1 mdpi.com
4-Pyridylmethylamine hemisulfate (anhydrous)Triclinic- mdpi.com
4-(Dimethylamino)pyridinium dimethylammonium tetrachloridolead(II)MonoclinicC2/c nih.gov
Quaternary ammonium (B1175870) derivatives of 4-pyrrolidino pyridine (B92270)Monoclinic or OrthorhombicP2₁/c, P2₁/n, or P2₁2₁2₁ mdpi.com
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

XRD analysis yields precise measurements of bond lengths, bond angles, and dihedral (torsion) angles, which are critical for a detailed understanding of the molecular geometry. In the structure of 4-(ammoniomethyl)pyridinium dichloride, the reported C-C and C-N bond lengths and angles within the pyridinium ring and the ammoniomethyl side chain fall within expected ranges for such systems. nih.govresearchgate.net The geometry around the sp²-hybridized carbons of the aromatic ring is, as anticipated, planar. The analysis of dihedral angles, such as the one describing the rotation around the C-C bond connecting the side chain to the ring, is essential for defining the molecule's conformation.

Table 2: Selected Intermolecular Interaction Geometries in Pyridinium Analogues
Interaction TypeCompound ContextDistance (Å) / Angle (°)Reference
N-H···Cl4-(Ammoniomethyl)pyridinium dichlorideData available in crystallographic information file nih.govresearchgate.net
π–π Stacking4-(Ammoniomethyl)pyridinium dichlorideFace-to-face distance: ~3.52 Å nih.govresearchgate.net
C-H···O1,4-Dihydropyridine derivativesH···O distance: 2.198 - 2.913 Å; C-H-O angle: 87.5 - 107.7° nih.gov
N···HalogenHydroxy-functionalized pyridinium halidesd(N···Cl) = 3.813 Å; d(N···Br) = 3.841 Å nih.gov
O-H···I[HOC₂Py]Id(O···I) = 3.478 Å nih.gov
Conformational Analysis in the Solid State

The conformation of a molecule, which describes the spatial arrangement of its atoms resulting from rotation about single bonds, is a key determinant of its properties. In the solid state, a molecule's conformation is often locked into a low-energy state influenced by crystal packing forces. For 4-(ammoniomethyl)pyridinium dichloride, the conformation is defined by the orientation of the ammoniomethyl group relative to the pyridinium ring. nih.govresearchgate.net

In more complex analogues, conformational analysis reveals fascinating structural features. For example, studies on N-(1-alkoxyvinyl)pyridinium salts have focused on the degree of conjugation between the vinyl group's π-orbitals and the pyridinium ring, which is dependent on the dihedral angle between these two groups. mdpi.com In another case, N-glycosyl pyridinium salts were found to adopt a specific chair (1C) conformation, a preference attributed to the "reverse anomeric effect," where a positively charged substituent at the anomeric position favors an equatorial orientation. cdnsciencepub.comresearchgate.net

Investigation of Intermolecular Interactions: Hydrogen Bonding (C-H···O, N-H···Br, C-H···π), Halogen-Halogen Interactions, and Van der Waals Forces

The solid-state architecture of molecular crystals is governed by a complex interplay of intermolecular interactions. In 4-(ammoniomethyl)pyridinium salts, hydrogen bonding is a dominant force. The crystal structure of the dichloride analogue is stabilized by a network of strong N-H···Cl hydrogen bonds involving both the pyridinium N-H and the ammonium -NH₃⁺ groups. nih.govresearchgate.net

Beyond classical hydrogen bonds, other interactions play crucial roles in the crystal packing of pyridinium analogues:

π-π Stacking: In 4-(ammoniomethyl)pyridinium dichloride, identical antiparallel pyridinium cations engage in π-π stacking with a face-to-face distance of approximately 3.52 Å, contributing significantly to the packing stability. nih.govresearchgate.net

C-H···O Hydrogen Bonds: In salts with oxygen-containing anions like sulphate or triflate, weak C-H···O hydrogen bonds are common. For instance, in a pyridinium triflate salt, aromatic C-H donors interact with the sulfonate oxygen acceptors. mdpi.com

Halogen-Anion Interactions: In pyridinium halides, interactions such as N-H···Br and O-H···Br are observed, alongside weaker C-H···Br contacts, which collectively build a three-dimensional network. nih.govresearchgate.net

C-H···π Interactions: The interaction between an acidic C-H bond and the electron cloud of a pyridinium ring is another feature that can influence supramolecular assembly. researchgate.net

Anion-π Interactions: In perhalogenated pyridinium salts, the electron-deficient aromatic ring can interact favorably with anions, a phenomenon known as an anion-π interaction. d-nb.info

Elucidation of Crystal Packing and Supramolecular Assemblies

In 4-(ammoniomethyl)pyridinium dichloride, the combination of N-H···Cl hydrogen bonds and π-π stacking results in a robust, three-dimensional network characterized by ring-shaped motifs. nih.govresearchgate.net In other systems, the interplay of different forces leads to distinct packing arrangements. For example, N-(1-alkoxyvinyl)pyridinium triflate exhibits a checkerboard pattern of cations and anions that form a bilayer assembly. mdpi.com

The concept of the "supramolecular synthon" is powerfully illustrated in pyridinium-sulfonate systems, where the charge-assisted hydrogen bonds between the pyridinium cation and the sulfonate anion are used as a reliable tool to construct layered solids and complex frameworks. acs.org This approach demonstrates how a deep understanding of intermolecular forces, gained through techniques like XRD, enables the rational design of novel molecular assemblies. acs.orgnih.gov

Powder X-ray Diffraction for Crystalline Phase Identification and Polymorphism

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials. It is instrumental in identifying the specific crystalline phase of a compound and in the investigation of polymorphism, which is the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. researchgate.net

In the context of pyridinium salts and related organic compounds, PXRD patterns serve as a fingerprint for a specific crystalline form. The positions and intensities of the diffraction peaks are unique to each polymorph. The aggregation of molecules like pyridine-N-oxide in the solid state has been shown to be highly sensitive to factors such as temperature and isotopic exchange, leading to the formation of different polymorphic forms. acs.org For instance, the polymorphism of picolinamide, an isomer of pyridinecarboxamide, has been studied, revealing the existence of at least two polymorphs with distinct crystalline structures. researchgate.net The study of such systems is crucial as different polymorphs can exhibit varying physical properties, including solubility, stability, and bioavailability, which are critical in pharmaceutical and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed picture of the atomic arrangement and connectivity within a molecule. plos.org

¹H and ¹³C NMR spectroscopy provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment surrounding a nucleus.

For the precursor, 4-(aminomethyl)pyridine (B121137), typical ¹H NMR spectral data in CDCl₃ show signals for the pyridine ring protons and the methylene (B1212753) protons of the aminomethyl group. chemicalbook.com For instance, the protons on the pyridine ring (positions 2 and 6, and 3 and 5) and the methylene protons (CH₂) would have characteristic chemical shifts. chemicalbook.com In one reported spectrum, the pyridine protons appear at approximately 8.54 ppm and 7.25 ppm, while the methylene protons are observed around 3.90 ppm. chemicalbook.com

The ¹³C NMR spectrum of 4-(aminomethyl)pyridine would similarly show distinct signals for the different carbon atoms in the pyridine ring and the aminomethyl group. nih.govchemicalbook.com

Upon formation of the 4-(ammoniomethyl)pyridinium cation, significant changes in the chemical shifts are expected due to the change in the electronic environment, particularly around the nitrogen atoms.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for 4-(Aminomethyl)pyridine

Proton Assignment Reported Chemical Shift (ppm) in CDCl₃
Pyridine H-2, H-6~8.54
Pyridine H-3, H-5~7.25
Methylene (-CH₂-)~3.90
Amino (-NH₂)~1.52

Note: Chemical shifts can vary depending on the solvent and concentration. chemicalbook.com

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity and spatial relationships between atoms in a molecule. acdlabs.comyoutube.com

COSY (Correlation Spectroscopy) : This experiment reveals scalar couplings between protons, typically those separated by two or three bonds (²J and ³J couplings). researchgate.net In the case of 4-(ammoniomethyl)pyridinium sulphate, a COSY spectrum would show correlations between adjacent protons on the pyridine ring and potentially between the methylene protons and the adjacent pyridine proton. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orglibretexts.orgyoutube.com This is particularly useful for determining stereochemistry and conformation. libretexts.orgacdlabs.com For a relatively rigid molecule, NOESY can confirm the spatial proximity of different functional groups.

gHSQC (gradient Heteronuclear Single Quantum Coherence) : This experiment shows correlations between protons and the carbon atoms to which they are directly attached. researchgate.net An HSQC spectrum of 4-(ammoniomethyl)pyridinium sulphate would definitively link the proton signals to their corresponding carbon signals, aiding in the unambiguous assignment of the ¹³C NMR spectrum. researchgate.net

The formation of the pyridinium cation from pyridine results in a significant downfield shift of the proton and carbon signals in the NMR spectra. pw.edu.pl This deshielding effect is due to the decrease in electron density on the ring atoms caused by the positive charge on the nitrogen atom. pw.edu.pl The magnitude of this shift is influenced by the nature and position of substituents on the pyridine ring. nih.gov

Studies have shown that the chemical shifts of protons on a pyridinium ring are sensitive to the counter-anion present, suggesting that ion-pairing effects can influence the electronic environment of the cation in solution. researchgate.net The formation of a pyridinium salt leads to a downfield shift for all ring protons, with the effect being more pronounced for N-alkylpyridinium salts compared to hydrochlorides. pw.edu.pl The interpretation of these chemical shift perturbations provides valuable insight into the electronic structure of the 4-(ammoniomethyl)pyridinium cation. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm. fiveable.me This precision allows for the unambiguous determination of the elemental composition of a molecule from its exact mass. fiveable.memdpi.comacs.org For 4-(ammoniomethyl)pyridinium sulphate, HRMS would be used to confirm the molecular formula of the cation, [C₆H₉N₂]⁺, by measuring its mass with high accuracy. The isotopic pattern observed in the HRMS data can further corroborate the elemental composition. fiveable.me While organic salts can sometimes be challenging to analyze directly by certain mass spectrometry techniques due to their low volatility, methods have been developed to facilitate their analysis. nih.govcopernicus.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique for the characterization of ionic compounds like 4-(Ammoniomethyl)pyridinium sulphate. Due to the pre-charged nature of the pyridinium cation and the ionic structure of the salt, it is highly amenable to ESI analysis in the positive ion mode. nih.gov

In a typical ESI-MS analysis, the primary species expected to be observed is the intact 4-(ammoniomethyl)pyridinium cation. This cation possesses a permanent positive charge, making its detection efficient. The mass-to-charge ratio (m/z) of this ion would be a key identifier in the mass spectrum. High-resolution mass spectrometry can provide the exact mass of the ion, allowing for the confirmation of its elemental composition. acs.org

Fragmentation of the parent ion can be induced using tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID). The fragmentation patterns provide valuable structural information. For the 4-(ammoniomethyl)pyridinium cation, fragmentation is expected to occur at the weakest bonds. Common fragmentation pathways for related pyridinium compounds include the loss of neutral molecules. nih.govresearchgate.net For this specific cation, a likely fragmentation would involve the cleavage of the C-C bond between the pyridine ring and the aminomethyl group, or the loss of the entire ammoniomethyl substituent.

The table below summarizes the expected key ions and their theoretical m/z values in the ESI-MS spectrum of 4-(Ammoniomethyl)pyridinium sulphate.

Ion Formula Theoretical m/z Description
Parent Cation[C₆H₉N₂]⁺109.0766The intact 4-(ammoniomethyl)pyridinium cation.
Fragment Ion[C₅H₄N]⁺78.0344Resulting from the loss of the neutral aminomethyl group (CH₅N).
Fragment Ion[C₆H₈N]⁺94.0657Resulting from the loss of ammonia (B1221849) (NH₃).

This interactive table outlines the primary ions anticipated during ESI-MS analysis.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides a detailed fingerprint of the molecular structure of 4-(Ammoniomethyl)pyridinium sulphate, revealing information about its functional groups and the interactions between them. nih.gov The spectra are characterized by vibrations of the pyridinium ring, the ammoniomethyl group, and the sulphate counter-ion. mdpi.com

Identification of Characteristic Vibrational Modes

The vibrational spectrum of 4-(Ammoniomethyl)pyridinium sulphate can be divided into regions corresponding to specific functional group vibrations. The pyridinium ion, being isoelectronic with benzene (B151609), exhibits similar ring stretching and bending modes, though with different symmetries and activities due to the presence of the nitrogen heteroatom. cdnsciencepub.comcdnsciencepub.com The ammonio (-NH₃⁺) and sulphate (SO₄²⁻) ions also have distinct and well-characterized vibrational frequencies. nih.govmdpi.com

Key vibrational modes include:

N-H and C-H Stretching Region (3400-2800 cm⁻¹): This region is typically complex. It contains the stretching vibrations of the N-H bonds in both the pyridinium and ammonio groups, as well as the aromatic and aliphatic C-H stretches. acs.org The N-H stretching bands are often broad due to significant hydrogen bonding. researchgate.net

Ring Stretching and Bending Region (1650-1400 cm⁻¹): This area is dominated by the C=C and C=N stretching vibrations of the pyridinium ring. The quaternization of the pyridine nitrogen typically shifts these bands to higher wavenumbers. mdpi.com The asymmetric and symmetric bending modes of the -NH₃⁺ group also appear in this region. mdpi.com

Sulphate Stretching Region (1200-950 cm⁻¹): The sulphate ion (SO₄²⁻) has a strong, characteristic stretching vibration (ν₃) that appears around 1100 cm⁻¹ in the infrared spectrum. A symmetric stretch (ν₁) is typically observed as a sharp, intense peak around 980 cm⁻¹ in the Raman spectrum. nih.gov

Out-of-Plane Bending Region (900-650 cm⁻¹): This region contains the out-of-plane C-H bending vibrations of the substituted pyridine ring, which can be sensitive to the substitution pattern.

The following table presents the characteristic vibrational modes and their approximate frequency ranges for 4-(Ammoniomethyl)pyridinium sulphate.

Vibrational Mode Functional Group Approximate Frequency (cm⁻¹) Primary Technique
ν(N-H) stretchAmmonio (-NH₃⁺) / Pyridinium (N⁺-H)3300 - 3000 (broad)IR, Raman
ν(C-H) stretchAromatic / Aliphatic3100 - 2900IR, Raman
δ(N-H) bendAmmonio (-NH₃⁺)~1600, ~1500IR
ν(C=C), ν(C=N) ring stretchPyridinium Ring1640 - 1450IR, Raman
ν₃(S-O) stretchSulphate (SO₄²⁻)~1100 (broad)IR
ν₁(S-O) stretchSulphate (SO₄²⁻)~980Raman
γ(C-H) out-of-plane bendPyridinium Ring900 - 700IR

This interactive table details the principal vibrational modes for the compound.

Analysis of Hydrogen Bonding Effects on Vibrational Frequencies

Hydrogen bonding plays a critical role in the crystal structure of 4-(Ammoniomethyl)pyridinium sulphate and has a profound impact on its vibrational spectra. Strong hydrogen bonds exist between the hydrogen atoms of the pyridinium (N⁺-H) and ammonio (-NH₃⁺) groups (as donors) and the oxygen atoms of the sulphate anion (as acceptors).

The most significant effects observed in the spectra are:

N-H Stretching Vibrations: The N-H stretching bands (ν(N-H)) are highly sensitive to hydrogen bonding. researchgate.net The formation of strong hydrogen bonds weakens the N-H covalent bond, resulting in a significant red shift (a shift to lower wavenumbers) of the stretching frequency. This also typically leads to considerable broadening of the absorption bands in the IR spectrum. cdnsciencepub.com The extent of this shift can provide qualitative information about the strength of the hydrogen bonds.

N-H Bending Vibrations: The N-H bending modes (out-of-plane and in-plane) are also affected. The out-of-plane bending vibrations (γ(N-H)) often experience a blue shift (a shift to higher wavenumbers) upon hydrogen bonding due to the increased restoring force for this motion. mdpi.com

Sulphate Vibrations: Strong hydrogen bonding to the sulphate anion can lower its symmetry from tetrahedral (Td). This can cause the splitting of degenerate vibrational modes and the activation of modes that are normally IR- or Raman-inactive. mdpi.com For instance, the symmetric stretch ν₁(SO₄²⁻), which is typically only Raman active, may appear as a weak absorption in the IR spectrum.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. For 4-(Ammoniomethyl)pyridinium sulphate, the chromophore responsible for UV absorption is the pyridinium ring.

Characterization of Electronic Transitions

The electronic spectrum of the 4-(ammoniomethyl)pyridinium cation is dominated by transitions involving the π-electron system of the aromatic ring.

π → π* Transitions: Like its parent molecule, pyridine, the pyridinium ring exhibits strong absorption bands corresponding to π → π* transitions. The primary absorption band for pyridine is typically found around 250-260 nm. nist.gov Upon protonation or quaternization to form the pyridinium cation, this band is known to undergo a bathochromic shift (a shift to longer wavelengths or lower energy). researchgate.net This red shift is a result of the stabilization of the excited state or destabilization of the ground state upon substitution and charge introduction.

n → π* Transitions: The nitrogen atom in pyridine has a non-bonding pair of electrons, allowing for a weak n → π* transition. However, in the pyridinium cation, this lone pair is involved in bonding with the hydrogen atom (or alkyl group), so this transition is absent.

Theoretical studies using Time-Dependent Density Functional Theory (TDDFT) can be employed to model the electronic transitions and correlate them with the observed absorption maxima. researchgate.netnih.gov These calculations help in assigning the specific molecular orbitals involved in the primary electronic excitations.

The table below summarizes the expected electronic transitions for the 4-(ammoniomethyl)pyridinium cation.

Transition Type Chromophore Approximate λₘₐₓ (nm) Description
π → π*Pyridinium Ring260 - 280Strong absorption band, characteristic of the aromatic system. Red-shifted compared to neutral pyridine.

This interactive table shows the principal electronic transition for the chromophore.

Computational Chemistry and Theoretical Modeling of 4 Ammoniomethyl Pyridinium Sulphate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed due to its favorable balance between computational cost and accuracy, making it suitable for analyzing relatively large molecules. DFT calculations can predict a wide array of molecular properties, from optimized geometries to electronic and spectroscopic characteristics.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-(Ammoniomethyl)pyridinium sulphate, this process involves calculating the forces on each atom and iteratively adjusting their positions until these forces approach zero.

The resulting optimized structure represents the equilibrium geometry of the ion pair. The conformation is dictated by a combination of covalent bonding within the 4-(ammoniomethyl)pyridinium cation and the sulphate anion, as well as the strong ionic and hydrogen-bonding interactions between them. Experimental data from crystal structures of closely related compounds, such as 4-(Ammoniomethyl)pyridinium dichloride and 2-(Ammoniomethyl)pyridinium sulphate monohydrate, provide a valuable reference for the expected bond lengths and angles. nih.govnih.govresearchgate.net For instance, the C-N-C angle within the pyridinium (B92312) ring is sensitive to protonation and typically expands compared to neutral pyridine (B92270). nih.gov The geometry of the sulphate anion is expected to be a regular tetrahedron, although slight distortions can occur due to strong hydrogen bonding with the cation. nih.gov

Interactive Table: Representative Geometric Parameters Note: The following data is based on experimental crystal structures of closely related compounds and serves as a benchmark for theoretical calculations.

ParameterBond/AngleValue (Å/°)Source Compound
Bond LengthS-O1.469 - 1.4972-(Ammoniomethyl)pyridinium sulphate monohydrate nih.gov
Bond LengthPyridine C-N~1.344-(Ammoniomethyl)pyridinium dichloride nih.gov
Bond LengthPyridine C-C~1.384-(Ammoniomethyl)pyridinium dichloride nih.gov
Bond LengthC-CH2~1.514-(Ammoniomethyl)pyridinium dichloride nih.gov
Bond LengthCH2-NH3+~1.484-(Ammoniomethyl)pyridinium dichloride nih.gov
AngleO-S-O108.18 - 110.912-(Ammoniomethyl)pyridinium sulphate monohydrate nih.gov
AngleC-N-C (Pyridine)~122.34-(Ammoniomethyl)pyridinium dichloride nih.gov

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. ijcce.ac.ir

A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ijcce.ac.ir In the case of 4-(Ammoniomethyl)pyridinium sulphate, DFT calculations would likely show that the HOMO is predominantly localized on the electron-rich sulphate anion, while the LUMO is concentrated on the electron-deficient pyridinium ring of the cation. This spatial separation indicates a significant charge-transfer character within the ionic pair.

Interactive Table: Illustrative Frontier Orbital Energies Note: These values are representative for pyridinium-based systems and illustrate the expected scale.

ParameterEnergy (eV)Significance
E(HOMO)-7.14Electron-donating ability
E(LUMO)-3.53Electron-accepting ability
Energy Gap (ΔE)3.61Chemical reactivity and stability

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. MEP maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. ijcce.ac.ir

For 4-(Ammoniomethyl)pyridinium sulphate, the MEP map would clearly illustrate the ionic nature of the compound.

Negative Potential (Red/Yellow): These regions, indicating an excess of electrons, would be concentrated around the highly electronegative oxygen atoms of the sulphate anion. These are the primary sites for hydrogen bonding with the cation.

Positive Potential (Blue): These regions, indicating a deficiency of electrons, would be located around the hydrogen atoms of the pyridinium ring and, most prominently, the ammoniomethyl group (-CH₂-NH₃⁺). These electrophilic sites are attracted to the negative potential of the anion.

Neutral Potential (Green): This would cover the carbon backbone of the pyridine ring.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. Comparing the theoretical spectrum with experimental data allows for a detailed assignment of the observed spectral bands. nih.gov

For 4-(Ammoniomethyl)pyridinium sulphate, the simulated spectrum would feature characteristic peaks for both the cation and the anion.

Interactive Table: Predicted Vibrational Assignments

Wavenumber Range (cm⁻¹)Vibrational ModeDescription
3300-3100N-H StretchingVibrations of the N-H bonds in the ammoniomethyl group (-NH₃⁺).
3100-3000Aromatic C-H StretchingStretching of C-H bonds on the pyridinium ring.
2980-2850Aliphatic C-H StretchingAsymmetric and symmetric stretching of the methylene (B1212753) (-CH₂-) group.
1640-1600C=C & C=N StretchingRing stretching vibrations within the pyridinium core.
1500-1400C-H BendingIn-plane bending of C-H bonds.
1150-1050S=O StretchingStrong, characteristic asymmetric stretching of the sulphate (SO₄²⁻) anion.
~980S-O StretchingSymmetric stretching of the sulphate (SO₄²⁻) anion.

To quantify the distribution of electronic charge within the molecule, methods like Natural Bond Orbital (NBO) and Mulliken population analysis are used. researchgate.net These analyses provide partial atomic charges, offering a numerical picture of the electron distribution hinted at by the MEP map.

Mulliken Population Analysis: This method partitions the total electron density among the different atoms. uni-muenchen.dewikipedia.org While widely used, it is known to be sensitive to the choice of basis set used in the calculation. wikipedia.org

Natural Bond Orbital (NBO) Analysis: NBO analysis focuses on localized electron-pair "bonding" units, providing a more chemically intuitive picture of charge distribution, orbital interactions, and hyperconjugative stability. niscair.res.in

For 4-(Ammoniomethyl)pyridinium sulphate, both methods would confirm a significant positive charge localized on the 4-(ammoniomethyl)pyridinium moiety and a corresponding negative charge (-2) on the sulphate anion. The analysis would show a high positive charge on the hydrogen atoms of the -NH₃⁺ group and a delocalized positive charge across the pyridinium ring, while the oxygen atoms of the sulphate anion would carry a substantial negative charge. researchgate.net

Interactive Table: Illustrative Mulliken Atomic Charges

Atom/GroupCalculated Charge (a.u.)Interpretation
Sulphate (SO₄) Group~ -1.85Strong overall negative charge
Oxygen (in SO₄)~ -0.80High negative charge localization
Pyridinium Ring~ +0.95Delocalized positive charge
Ammoniomethyl (-NH₃⁺) Group~ +0.90Strong localized positive charge

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as a laser beam. This property is the basis for technologies like frequency doubling and optical switching. nih.gov Organic salts that feature a charge-transfer character, with distinct electron-donating and electron-accepting groups, are promising candidates for NLO materials. researchgate.net

DFT calculations can predict NLO properties by computing the molecular polarizability (α) and the first-order hyperpolarizability (β). The magnitude of these values indicates the potential NLO efficiency of the material. nih.govresearchgate.net The ionic nature of 4-(Ammoniomethyl)pyridinium sulphate, with its electron-deficient cation and electron-rich anion, creates an intrinsic "push-pull" system. This intramolecular charge transfer suggests that the compound could possess significant NLO properties.

Interactive Table: Representative Calculated NLO Properties Note: Data is illustrative, based on similar aminopyridinium systems.

PropertyCalculated Value (esu)Significance
Polarizability (α)~15 x 10⁻²⁴Overall electronic response to an electric field.
Hyperpolarizability (β)~8 x 10⁻³⁰Measure of the second-order NLO response.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. It calculates the energies of excited states, providing information on the wavelengths of light a molecule will absorb (electronic transitions). For a compound like 4-(Ammoniomethyl)pyridinium sulphate, a TD-DFT analysis would typically involve:

Optimization of the ground state geometry: Using a suitable level of theory and basis set.

Calculation of vertical excitation energies: To predict the λmax values corresponding to transitions, such as n→π* and π→π*.

Analysis of molecular orbitals: To understand the nature of the electronic transitions (e.g., which parts of the molecule are involved).

Despite the availability of TD-DFT studies on other pyridinium derivatives, which are often investigated for their optical properties, no specific data on the electronic transitions of 4-(Ammoniomethyl)pyridinium sulphate could be located.

Molecular Dynamics Simulations for Conformational Space and Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For 4-(Ammoniomethyl)pyridinium sulphate, MD simulations could provide valuable insights into:

Conformational Analysis: Identifying the most stable three-dimensional arrangements (conformers) of the cation and its rotational barriers.

Intermolecular Interactions: Simulating the interactions between the 4-(ammoniomethyl)pyridinium cation, the sulphate anion, and surrounding solvent molecules, including hydrogen bonding and π-π stacking.

Structural Properties: Calculating radial distribution functions to understand the average distances between different atoms in a condensed phase.

While MD simulations have been performed on various pyridinium-based ionic liquids to understand their structuring and transport properties, specific force field parameters and simulation results for 4-(Ammoniomethyl)pyridinium sulphate are not documented in the available literature.

Solvation Models and Solvent Effects (e.g., Polarizable Continuum Model)

The properties and behavior of a charged species like 4-(Ammoniomethyl)pyridinium sulphate are significantly influenced by the solvent. Solvation models, such as the Polarizable Continuum Model (PCM), are used to approximate the effect of the solvent without explicitly simulating every solvent molecule. A computational study would typically report:

Solvation Free Energies: The energy change associated with transferring the molecule from the gas phase to a solvent.

Solvent Effects on Geometry and Spectra: How the presence of a solvent alters the molecule's structure and its electronic absorption spectrum.

Discussions on the accuracy and challenges of using PCM for pyridinium derivatives exist, highlighting the importance of proper parameterization. However, the application of these models to 4-(Ammoniomethyl)pyridinium sulphate with specific energetic data has not been published.

Theoretical Mechanistic Studies of Reaction Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For 4-(Ammoniomethyl)pyridinium sulphate, this could involve studying its formation, decomposition, or its participation in other reactions.

Transition State Analysis

Transition state theory is used to calculate the rate of a reaction. A key aspect is locating the transition state structure, which is the highest energy point along the reaction coordinate. For a hypothetical reaction involving 4-(Ammoniomethyl)pyridinium sulphate, a transition state analysis would provide:

Geometry of the Transition State: The specific arrangement of atoms at the peak of the energy barrier.

Activation Energy: The energy barrier that must be overcome for the reaction to occur.

Energy Landscape Investigations

An energy landscape, or potential energy surface, maps the energy of a system as a function of its geometry. Investigating this surface helps to understand the relative stabilities of reactants, products, intermediates, and transition states. Such an investigation for a reaction involving 4-(Ammoniomethyl)pyridinium sulphate would reveal the most likely reaction pathway.

While theoretical studies on the reactivity of other pyridinium salts, for instance in deamination or dearomatization reactions, have been published, no such mechanistic investigations or energy landscapes are available for 4-(Ammoniomethyl)pyridinium sulphate.

Chemical Reactivity and Mechanistic Aspects of 4 Ammoniomethyl Pyridinium Sulphate Derivatives

Nucleophilic Reactions Involving Pyridinium (B92312) Cations

The quaternization of the pyridine (B92270) nitrogen atom in 4-(ammoniomethyl)pyridinium sulphate renders the ring electron-deficient and highly susceptible to nucleophilic attack. This enhanced electrophilicity is a cornerstone of its reactivity. Nucleophilic addition typically occurs at the C2 (ortho) or C4 (para) positions, which bear the most significant partial positive charge.

Hard nucleophiles, such as organometallic reagents and amides, tend to attack the C2 position. quimicaorganica.org In contrast, softer nucleophiles often show a preference for the C4 position. mdpi.com For N-acylpyridinium salts, which are structurally related activated systems, the regioselectivity of nucleophilic addition is influenced by both the nature of the nucleophile and steric hindrance. Bulky N-acyl groups can direct softer nucleophiles to the C4 position. mdpi.com In the case of 4-substituted pyridinium salts like the one , nucleophilic attack is generally directed to the C2 and C6 positions.

A classic reaction exemplifying the reactivity of pyridinium salts is the Zincke reaction. This process involves the reaction of a pyridinium salt with a primary or secondary amine to open the pyridine ring. wikipedia.orgsynarchive.com The reaction with a primary amine ultimately leads to the formation of a new pyridinium salt, while reaction with a secondary amine, followed by hydrolysis, yields a 5-(dialkylamino)penta-2,4-dienal, known as a Zincke aldehyde. synarchive.comacs.orgwikipedia.org The mechanism proceeds through nucleophilic addition of the amine to the pyridinium ring, leading to ring opening and subsequent displacement of the original N-substituent. wikipedia.org

The regioselectivity of nucleophilic addition can be precisely controlled. For instance, in 4-methoxy substituted pyridinium salts, treatment with various Grignard reagents followed by hydrolysis yields dihydropyridones with substitution at the C2 or C6 position. acs.org This highlights that even with a substituent at the C4 position, the ring remains highly reactive towards nucleophiles at other positions. acs.org

Reaction Type Nucleophile Typical Site of Attack Key Features & Products
General Nucleophilic Addition Hard Nucleophiles (e.g., Grignards, Amides)C2/C6Leads to dihydropyridine (B1217469) derivatives; can be followed by oxidation to regain aromaticity. quimicaorganica.orgacs.org
General Nucleophilic Addition Soft NucleophilesC4 (if unsubstituted)Addition to the position para to the nitrogen. mdpi.com
Zincke Reaction Primary AminesC2Ring opening followed by recyclization to form a new pyridinium salt. wikipedia.org
Zincke Reaction Secondary AminesC2Ring opening to form a Zincke aldehyde after hydrolysis. wikipedia.org

Dearomative Heterocyclic [4+2] Cycloaddition Reactions

Pyridinium salts can participate as dienophiles or as precursors to dienes in dearomative cycloaddition reactions, providing rapid access to complex, three-dimensional N-heterocyclic structures. nih.govrsc.org These reactions disrupt the aromaticity of the pyridine ring to form polycyclic systems.

In one strategy, N-alkylpyridinium salts with an activating group can be deprotonated to form dienamine-type intermediates. These intermediates can then undergo a formal [4+2] cycloaddition with suitable dienophiles, such as α,β-unsaturated ketones. nih.gov This cascade process has been developed into an enantioselective method using chiral amine catalysts, yielding azaspiro[5.5]undecane derivatives with high diastereoselectivity and enantioselectivity. nih.gov

Another approach involves the intramolecular dearomative [4+2] cycloaddition of pyridinium systems. For example, pyridine-tethered unsaturated imides can undergo this transformation when activated. researchgate.net Photocatalysis has emerged as a powerful tool to facilitate these reactions, with iridium-based photosensitizers enabling the cycloaddition under mild conditions to form highly functionalized isoquinuclidine derivatives. researchgate.net This method highlights the potential to use light energy to overcome the aromatic stabilization energy of the pyridine ring. researchgate.net The versatility of this reaction class allows for the construction of bridged polycyclic lactams and other complex scaffolds from simple aromatic precursors. rsc.org

Photochemical Reactivity of Pyridinium Systems

Pyridinium systems, including derivatives of 4-(ammoniomethyl)pyridinium sulphate, exhibit rich and varied photochemical reactivity. Upon absorption of light, they can engage in several reaction pathways, including cycloadditions, rearrangements, and electron transfer processes.

One significant photochemical pathway involves the formation of electron donor-acceptor (EDA) complexes. nih.gov Pyridinium ions can form EDA complexes with electron-rich arenes. Upon photo-irradiation, a charge transfer can occur, generating an arene radical cation and a pyridinyl radical. The arene radical cation is then trapped by a nucleophile, such as a pyridine molecule, leading to C-H pyridination of the arene. nih.gov This process can proceed without an external photocatalyst, using oxygen as the terminal oxidant. nih.gov

Furthermore, pyridinium salts have been engineered as photo-induced electron transfer (PET) reagents. nih.govchemrxiv.orgresearchgate.net Donor-acceptor pyridinium salts, designed to absorb visible light, can be triggered to engage in efficient reactions. researchgate.net For example, N-carbamoyl pyridinium salts have been used for the selective modification of tryptophan residues in peptides and proteins under visible light irradiation. nih.gov

The photochemical reaction of pyridinium salts with nucleophiles has also been studied. DFT calculations suggest that upon irradiation, a 1-n-butylpyridinium salt can be converted to a Dewar isomer (a bicyclic valence isomer), which then reacts with a nucleophile like hydroxide (B78521) to form a stable product. nih.gov Irradiation of pyridinium salts in alcohol can lead to the addition of the alcohol to the pyridinium ring. researchgate.net These reactions showcase the ability of light to unlock unique reactivity patterns not accessible through thermal conditions.

Photochemical Process Mechanism Typical Outcome
C-H Pyridination Formation of an Electron Donor-Acceptor (EDA) complex with an arene, followed by photo-induced charge transfer. nih.govFunctionalization of an electron-rich arene with a pyridine moiety. nih.gov
Photo-Induced Electron Transfer (PET) Excitation of a donor-acceptor pyridinium salt, leading to an excited state that can oxidize a substrate. nih.govchemrxiv.orgSelective modification of biomolecules (e.g., tryptophan). nih.gov
Valence Isomerization Photo-excitation to a higher energy state (S₂) followed by conversion to a Dewar isomer. nih.govFormation of bicyclic products upon reaction with nucleophiles. nih.gov
Photocyclization Intramolecular cyclization upon irradiation. Formation of complex, functionalized polycyclic systems.

Electrophilic Amination Reactions of Pyridine Derivatives

The direct electrophilic amination of an unactivated pyridine ring is challenging due to the ring's inherent electron-deficient nature, which is further exacerbated in a pyridinium salt. Therefore, amination is typically achieved through nucleophilic substitution of hydrogen, most famously via the Chichibabin reaction. wikipedia.orgslideshare.net This reaction, reported by Aleksei Chichibabin in 1914, involves treating pyridine or its derivatives with sodium amide (NaNH₂) to produce 2-aminopyridine (B139424) derivatives. wikipedia.orgscientificupdate.com

The mechanism is an addition-elimination type, where the powerful nucleophile, the amide anion (NH₂⁻), attacks the electron-deficient C2 position of the pyridine ring. wikipedia.orgchemistnotes.com This forms a σ-adduct intermediate, which then rearomatizes by eliminating a hydride ion (H⁻). The hydride subsequently reacts with an available proton source, often from the formed aminopyridine or ammonia (B1221849), to evolve hydrogen gas. wikipedia.org

The reaction conditions can influence the outcome. It is typically run at high temperatures in inert solvents like xylene or toluene. chemistnotes.com For substrates sensitive to high temperatures, a modified procedure using potassium amide in liquid ammonia at low temperatures can be employed, though this is not effective for unactivated pyridines. scientificupdate.com The presence of substituents on the pyridine ring directs the amination. If the C2 and C6 positions are blocked, amination can occur at the C4 position, albeit usually with a lower yield. chemistnotes.com Recent developments have shown that a NaH-iodide composite can mediate the Chichibabin amination under milder conditions, expanding its applicability to primary alkylamines. ntu.edu.sg

Functionalization of Pyridinium Rings (e.g., C-H Amination)

The direct functionalization of C-H bonds in pyridinium salts is an attractive strategy for synthesizing substituted pyridines, avoiding the need for pre-functionalized starting materials. acs.org N-functionalized pyridinium salts have become key intermediates in radical-based C-H functionalization reactions. acs.org

One approach involves leveraging the pyridinium salt as a precursor for a C-H amination reaction. A straightforward method has been developed where pyridines are first converted into phosphonium (B103445) salts, which are exclusively selective for the 4-position in many cases. These phosphonium salts then react with sodium azide (B81097) to form iminophosphoranes, which are versatile precursors to amino groups. nih.gov This strategy allows for the precise amination of the C4-H bond. nih.gov

In another strategy, N-aminopyridinium salts can serve as precursors to nitrogen-centered radicals under photoredox catalysis. nih.gov These radicals can then participate in the C-H amination of arenes and heteroarenes. This method has been applied to the functionalization of tryptophan residues in peptides. nih.gov More recently, a direct C-H sulfonylimination of pyridinium salts has been developed, allowing for the efficient, metal-free formation of a C=N bond at a ring carbon, yielding sulfonyl iminopyridine derivatives. nih.gov These methods highlight the growing importance of pyridinium salts in enabling site-selective C-H functionalization under mild conditions. acs.org

Role in Redox Chemistry

The pyridinium cation is a redox-active moiety, capable of accepting an single electron to form a pyridinyl radical. This property is central to many of its modern applications in synthesis. researchgate.netnih.gov The reduction potential of the pyridinium ion is a key parameter and is influenced by the substituents on the ring and the N-substituent. nih.gov

Electrochemical studies on polycrystalline gold electrodes show an irreversible reduction wave associated with the one-electron reduction of the pyridinium ion. acs.org The reduction potential is also dependent on the electrode material, with different values observed on platinum versus gold, silver, or copper. rsc.org

The single-electron reduction of N-functionalized pyridinium salts can trigger the cleavage of the N-substituent bond, generating radicals. researchgate.net For instance, N-alkylpyridinium salts, upon reduction, can release alkyl radicals, making them valuable deaminative functionalization reagents. nih.govthieme-connect.de This strategy has been harnessed in photoredox catalysis and through the formation of electron donor-acceptor (EDA) complexes to generate carbon-centered radicals from simple amines under mild conditions. nih.gov The stability and reactivity of the resulting pyridinyl radical and the subsequent bond fragmentation are influenced by both steric and electronic effects of the substituents on the pyridinium ring. nih.gov

Redox Process Initiation Key Intermediate Synthetic Application
One-Electron Reduction Electrochemistry, Photoredox Catalysis, EDA ComplexPyridinyl RadicalCatalyst for CO₂ reduction, generation of radicals. acs.orgrsc.org
Deaminative Functionalization Single-electron transfer to an N-alkylpyridinium salt. nih.govAlkyl RadicalC-C bond formation, arylation, vinylation from amine precursors. nih.govthieme-connect.de
Reductive Transamination Rhodium-catalyzed transfer hydrogenation. acs.orgDihydropyridineSynthesis of N-aryl piperidines from pyridinium salts. acs.org

Condensation Reactions

The 4-(ammoniomethyl)pyridinium cation possesses a primary amino group on its side chain. This group retains the characteristic nucleophilicity of primary amines and can participate in condensation reactions, most notably with carbonyl compounds such as aldehydes and ketones.

The reaction of the aminomethyl group with a carbonyl compound leads to the formation of an imine, also known as a Schiff base, through a reversible dehydration process. This reaction involves the initial nucleophilic attack of the amine nitrogen on the carbonyl carbon, forming a carbinolamine intermediate. Subsequent elimination of a water molecule yields the C=N double bond of the imine. This type of condensation is fundamental in organic chemistry and allows for the facile introduction of diverse substituents onto the 4-methyl position of the pyridine ring. The resulting pyridinium-functionalized imines are of interest as ligands in coordination chemistry and as intermediates for further synthetic transformations.

Supramolecular Chemistry and Crystal Engineering of Ammoniomethyl Pyridinium Salts

Design Principles for Crystalline Architectures

The pyridinium (B92312) ring, being aromatic, can participate in π-π stacking interactions, while the nitrogen atom of the pyridinium group, along with the ammoniomethyl group, acts as a potent hydrogen-bond donor. The sulphate anion (SO₄²⁻), with its tetrahedral geometry and four oxygen atoms, serves as a multivalent hydrogen-bond acceptor. The predictable nature of these interactions allows for a rational approach to designing crystalline solids. The formation of a salt with a doubly protonated cation and a doubly charged anion suggests a structure driven by strong electrostatic interactions and a dense network of hydrogen bonds.

Rational Control of Intermolecular Interactions in Crystal Packing

The rational control of intermolecular interactions is central to crystal engineering. In the case of 4-(ammoniomethyl)pyridinium sulphate, the dominant interactions that can be controlled are hydrogen bonds and π-π stacking. The choice of the sulphate anion is a deliberate strategy to create a robust and extensive hydrogen-bonding network. The sulphate ion's ability to accept multiple hydrogen bonds from the ammoniomethyl and pyridinium groups of the cation is a key factor in directing the crystal packing.

Formation of Low- and Higher-Dimensional Assemblies

The interplay of various non-covalent interactions within the crystal of 4-(ammoniomethyl)pyridinium sulphate is expected to give rise to assemblies of varying dimensionality. The strong and directional nature of hydrogen bonds, particularly those involving the charged ammoniomethyl and pyridinium groups and the sulphate anion, are likely to form one-dimensional (1D) chains or two-dimensional (2D) sheets.

For instance, in the crystal structure of the related 2-(ammoniomethyl)pyridinium sulphate monohydrate, the cations and sulphate anions, along with water molecules, are linked by N-H···O and O-H···O hydrogen bonds to form layers parallel to the ab plane of the crystal. mdpi.comresearchgate.net It is highly probable that 4-(ammoniomethyl)pyridinium sulphate would also form such layered structures. These 2D assemblies can then be further organized into a three-dimensional (3D) supramolecular architecture through weaker interactions, such as C-H···O hydrogen bonds and π-π stacking between the layers. The result is a highly organized and stable crystal lattice.

Influence of Anions and Cations on Crystal Lattice Formation

The nature of the anion and cation has a profound influence on the final crystal lattice. The 4-(ammoniomethyl)pyridinium cation, with its dicationic nature and specific geometry, provides a scaffold for the crystal structure. The positive charges on the pyridinium nitrogen and the ammoniomethyl group are separated by a methylene (B1212753) bridge, allowing for some conformational flexibility.

Hydrogen Bonding Networks in Crystalline Solids

An extensive and intricate network of hydrogen bonds is anticipated to be the defining feature of the 4-(ammoniomethyl)pyridinium sulphate crystal structure. The primary hydrogen bond donors are the N-H groups of the pyridinium and ammoniomethyl moieties, while the oxygen atoms of the sulphate anion are the primary acceptors.

Table 1: Plausible Hydrogen Bonding Geometries in 4-(Ammoniomethyl)pyridinium Sulphate (Inferred from Analogous Structures)

Donor (D)Hydrogen (H)Acceptor (A)Interaction Type
N(pyridinium)-HHO(sulphate)Strong, Charge-Assisted
N(ammonio)-HHO(sulphate)Strong, Charge-Assisted
C(aromatic)-HHO(sulphate)Weak
C(methylene)-HHO(sulphate)Weak

π-π Interactions in Crystal Frameworks

In addition to the extensive hydrogen bonding, π-π stacking interactions between the aromatic pyridinium rings are expected to play a significant role in the crystal framework of 4-(ammoniomethyl)pyridinium sulphate. These interactions, while weaker than hydrogen bonds, are crucial for the stabilization of the crystal structure, particularly in aromatic compounds.

In the crystal structure of 4-(ammoniomethyl)pyridinium dichloride, the organic cations exhibit intermolecular π-π stacking with a face-to-face distance of approximately 3.52 Å. researchgate.netnih.gov This distance is well within the accepted range for significant π-π interactions. The pyridinium rings are typically arranged in an antiparallel fashion to minimize electrostatic repulsion between the positively charged rings. It is highly probable that a similar π-π stacking motif would be present in the sulphate salt, contributing to the formation of a stable, layered structure.

Applications in Catalysis and Advanced Functional Materials

Catalytic Applications of 4-(Ammoniomethyl)pyridinium Sulphate and Analogues

The inherent reactivity and tunable nature of pyridinium (B92312) salts make them valuable assets in the realm of catalysis. The presence of a positive charge on the pyridine (B92270) ring, along with the potential for functionalization, allows these compounds to act in various catalytic capacities.

As Ligands in Metal-Catalyzed Reactions

Pyridinium-based structures, analogous to 4-(Ammoniomethyl)pyridinium sulphate, serve as effective ligands in a multitude of metal-catalyzed reactions. The pyridine nitrogen can coordinate with transition metals, influencing the metal center's electronic properties and steric environment, thereby enhancing catalytic activity and selectivity. alfachemic.comwikipedia.org

For instance, palladium(II) complexes featuring substituted pyridine ligands have demonstrated high efficiency as catalysts in cross-coupling reactions. acs.org The electronic nature of the substituents on the pyridine ring can significantly impact the catalytic performance. acs.org While direct studies on 4-(Ammoniomethyl)pyridinium sulphate as a ligand are limited, the ammoniomethyl group could potentially chelate with metal centers, offering a bidentate coordination mode that can enhance the stability and reactivity of the catalytic complex.

Furthermore, iridium complexes with pyridyl-based ligands have been investigated as catalysts for water oxidation, a critical reaction for artificial photosynthesis. nih.govcore.ac.uk The ligand framework plays a crucial role in stabilizing the high-valent metal species involved in the catalytic cycle. nih.gov

Metal CatalystPyridine-based Ligand TypeCatalytic ApplicationKey Findings
Palladium(II)Functionalized PyridinesCross-coupling reactionsLigand basicity influences catalytic efficiency. acs.org
Iridium(III)Dipyridyl-pyridazineWater oxidationHeterogenized catalyst shows enhanced durability. nih.govcore.ac.uk
Ruthenium(II)Polypyridyl complexesWater oxidationElectron-donating/withdrawing groups on ligands tune catalytic activity and stability. nih.govacs.org

As Organocatalysts or Co-catalysts for Water Oxidation

Beyond their role as ligands, pyridinium salts can function as organocatalysts. N-functionalized pyridinium salts, for example, have been employed in enantioselective α-alkylation of aldehydes. nih.govrsc.org These reactions often proceed through the formation of charge-transfer complexes under visible light, highlighting the electronic tunability of the pyridinium core. nih.gov

In the context of water oxidation, while metal complexes are more common, organic co-catalysts can play a supportive role. Although direct evidence for 4-(Ammoniomethyl)pyridinium sulphate in water oxidation is not available, the development of robust molecular catalysts is a key area of research. ubc.ca Ruthenium-based molecular catalysts with polypyridyl ligands have been extensively studied, and the electronic properties of the ligands are critical to their performance. nih.govacs.org

Role as Reagents in Organic Synthesis

Pyridinium salts have gained significant traction as versatile reagents in organic synthesis, particularly as precursors for radical generation. researchgate.netacs.org N-functionalized pyridinium salts can undergo single-electron transfer to generate a variety of carbon-, nitrogen-, and oxygen-centered radicals under photoredox or transition-metal catalysis. acs.org This reactivity enables a broad range of transformations, including C-C and C-X bond formation. researchgate.net

The site-selectivity of reactions on the pyridine ring can be controlled by the N-substituent. For example, N-aminopyridinium salts can direct acylation to the C4 position of the pyridine ring. acs.org This level of control is highly valuable for the synthesis of complex molecules. nih.govresearchgate.net The ammoniomethyl group in 4-(Ammoniomethyl)pyridinium sulphate could potentially influence the regioselectivity of such radical-mediated functionalizations.

Type of Pyridinium SaltReaction TypeKey Feature
N-functionalized pyridinium saltsRadical generationPrecursors for carbon, nitrogen, and oxygen-centered radicals. researchgate.netacs.org
N-aminopyridinium saltsC-H acylationDirects functionalization to the C4 position. acs.org
Amino acid derived pyridinium saltsEnantioselective α-alkylationProceeds via a light-activated charge-transfer complex. nih.gov

In Coordination Chemistry as Solvents and Reaction Media

Pyridinium-based ionic liquids (ILs) have emerged as "green" solvents and reaction media in coordination chemistry and catalysis. longdom.org Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of reactants make them attractive alternatives to traditional organic solvents. longdom.orgnih.gov The ionic nature of these liquids can provide a unique reaction environment, leading to enhanced reaction rates and selectivities. longdom.org

Nitrile-functionalized pyridinium ionic liquids have been successfully used as solvents in palladium-catalyzed Suzuki and Stille cross-coupling reactions. rsc.org The functionality on the pyridinium cation and the nature of the anion both play crucial roles in the catalytic outcome. rsc.orgtubitak.gov.tr Given its structure, 4-(Ammoniomethyl)pyridinium sulphate can be considered a protic ionic liquid, and its properties as a solvent could be beneficial in various catalytic processes.

Integration into Optoelectronic Devices Based on Electronic Properties

The electronic properties of pyridine and its derivatives make them promising candidates for applications in optoelectronic devices. rsc.org The pyridine ring is an electron-deficient system, and its frontier molecular orbital (HOMO-LUMO) levels can be tuned by introducing different functional groups. rsc.org

Pyridinium-containing materials have been investigated for use in organic light-emitting diodes (OLEDs). Donor-acceptor based pyridine derivatives are utilized as electron-transporting materials (ETMs) in OLEDs, contributing to improved efficiency and stability. rsc.org The electronic structure of pyrrolo[3,4-c]pyridine derivatives has been studied, revealing their potential as fluorescent materials in the blue-green spectral range. mdpi.com Theoretical studies on pyridyl-fluorene derivatives have also highlighted their potential in dye-sensitized solar cells due to their favorable electronic and optical properties. chemmethod.com While specific data for 4-(Ammoniomethyl)pyridinium sulphate is not available, the inherent electronic characteristics of the pyridinium core suggest potential for similar applications.

Potential in Green Solar Cell Technologies as Light Absorbers

The development of efficient and sustainable solar cell technologies is a major global focus. Pyridine derivatives are being explored for their potential as components in various types of solar cells, including dye-sensitized solar cells (DSSCs) and perovskite solar cells. rsc.org

In DSSCs, pyridine derivatives can act as light-absorbing dyes or as additives in the electrolyte. nih.gov For instance, a light-absorbing pyridine derivative used as an electrolyte additive was shown to enhance the photovoltaic performance of porphyrin-based DSSCs by improving light-harvesting ability. nih.gov Theoretical studies have also focused on designing p-type sensitizers for DSSCs using pyridinium derivatives as acceptors, demonstrating that modifying the pyridinium acceptor can improve the electronic and optical properties of the dye. nih.gov

Building Blocks for the Synthesis of More Complex Molecules

The structural motif of 4-(aminomethyl)pyridine (B121137), the unquaternized precursor to 4-(ammoniomethyl)pyridinium sulphate, is a valuable building block in organic synthesis. Its utility spans the creation of pharmaceuticals, complex macrocycles, and specialized ligands for catalysis. The primary amino group and the pyridine ring offer multiple reaction sites for constructing larger and more intricate molecules.

The versatility of 4-(aminomethyl)pyridine is evident in its use as an intermediate in the synthesis of a variety of biologically active compounds. nih.gov For instance, it has been integral in developing drugs such as antihypertensive agents and anti-inflammatory medications. nih.gov The unique structure of 4-(aminomethyl)pyridine allows it to readily participate in nucleophilic substitution and coupling reactions, which are fundamental processes in the assembly of complex molecular frameworks. nih.gov

A notable application is in the synthesis of inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4), which is a target for type 2 diabetes treatment. A series of 5-aminomethyl-4-aryl-pyridines have been synthesized and shown to be potent and selective DPP-4 inhibitors. nih.gov The aminomethyl group plays a crucial role in the binding of these inhibitors to the enzyme. nih.govnih.gov Similarly, 2-amino-4-methylpyridine (B118599) analogues have been designed as inhibitors for inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory diseases. nih.gov

Beyond pharmaceuticals, the 4-(aminomethyl)pyridine scaffold is employed in the construction of macrocyclic compounds. Tetra-aza macrocycles, which are important ligands for metal ions, can be synthesized using building blocks derived from pyridine. nih.govroyalsocietypublishing.org The synthesis of these complex structures often relies on the strategic functionalization of pyridine-based precursors. nih.gov For example, new synthetic strategies have been developed to introduce electron-withdrawing groups onto pyridinophane macrocycles, starting from functionalized pyridine derivatives. nih.gov

Furthermore, 4-(aminomethyl)pyridine and its derivatives are used to create ligands for metal catalysts. nih.gov These ligands can enhance the efficiency and selectivity of catalytic processes in organic synthesis, which is critical for the production of fine chemicals. nih.gov For instance, C2-symmetric analogues of 4-(pyrrolidino)pyridine, synthesized from 4-halopyridines or 4-aminopyridine, have been investigated as chiral nucleophilic catalysts. researchgate.net

The quaternization of the pyridine nitrogen to form a pyridinium salt, as in 4-(ammoniomethyl)pyridinium sulphate, further enhances its utility as a building block. Pyridinium salts are recognized as versatile precursors for a wide array of heterocyclic compounds and are employed in the synthesis of polymers with pyridinium moieties in their backbones. nih.gov The positive charge on the pyridinium ring makes it an excellent electrophile, facilitating reactions with various nucleophiles. nih.govsemanticscholar.org N-functionalized pyridinium salts, in particular, have emerged as important radical precursors in modern organic synthesis. nih.gov

Table 1: Examples of Complex Molecules Synthesized Using 4-(Aminomethyl)pyridine Derivatives

Precursor Compound Synthetic Target Application Area
5-Aminomethyl-4-aryl-pyridines DPP-4 Inhibitors Pharmaceuticals (Anti-diabetic) nih.govnih.gov
2-Amino-4-methylpyridine analogues iNOS Inhibitors Pharmaceuticals (Anti-inflammatory) nih.gov
Substituted Pyridines Pyridinophane Macrocycles Ligand Synthesis, Host-Guest Chemistry nih.gov
4-Halo-/4-Aminopyridine derivatives Chiral 4-(Pyrrolidino)pyridine analogues Asymmetric Catalysis researchgate.net
4-Chloropyridine derivatives Tris(2-pyridylmethyl)amine (TMPA) ligands Catalysis (Atom Transfer Radical Polymerization) acs.org

Biosensing Applications of Poly(pyridinium) Salts

Polymeric materials incorporating pyridinium salts have garnered significant interest for their application in the development of highly sensitive and selective biosensors. These materials, often referred to as poly(pyridinium) salts or quaternized poly(vinylpyridines), leverage the cationic nature of the pyridinium ring and the unique optical and electrochemical properties of the polymer backbone to detect a variety of biomolecules and ions. nih.govgoogle.commdpi.com

One of the primary mechanisms underlying their biosensing capability is the electrostatic interaction between the positively charged polymer and negatively charged analytes, such as the phosphate (B84403) backbone of DNA. This interaction can lead to conformational changes in the polymer or aggregation, which in turn alters the material's fluorescence properties. For instance, some conjugated poly(pyridinium) salts exhibit aggregation-induced emission (AIE), where they are weakly emissive in solution but become highly luminescent upon aggregation with a target molecule like DNA. nih.gov This "turn-on" fluorescence provides a sensitive and selective detection method. nih.gov

Research has demonstrated the successful use of poly(pyridinium) salts for the detection of various forms of DNA, including calf thymus DNA and Pseudomonas fluorescens DNA. nih.gov In these cases, the interaction between the cationic polymer and the DNA leads to a measurable change in the fluorescence signal, allowing for quantification of the DNA present. nih.gov

Beyond DNA, these polymers have been adapted for sensing other biologically important molecules and ions. Poly(pyridinium) salts have been used to detect the anticoagulant heparin. nih.gov Furthermore, membranes made from poly(4-vinylpyridine) (P4VP) grafted onto other polymer supports have shown high sensitivity and selectivity for mercury ions in water. researchgate.net These sensors can operate electrochemically, where the accumulation of the target ion on the functionalized membrane is measured as an electrical signal. researchgate.net

The versatility of these polymers allows for their incorporation into various sensor platforms. They can be used in solution-based assays or as functional coatings on solid substrates, such as in electrochemical sensors. nih.govgoogle.comresearchgate.net The ability to tune the chemical structure of the polymer and the counter-ions provides a means to optimize the sensor's performance for specific applications. nih.govmdpi.com

Table 2: Biosensing Applications of Poly(pyridinium) Salt-Based Materials

Polymer System Analyte Detection Principle
Conjugated Poly(pyridinium) salts Calf Thymus DNA Aggregation-Induced Emission (Fluorescence "turn-on") nih.gov
Poly(pyridinium) salts with calix nih.govarene units Pseudomonas fluorescens DNA Fluorescence Titration (Electrostatic Interaction) nih.gov
Poly(pyridinium) salts Heparin Not specified nih.gov
Poly(4-vinylpyridine) grafted membranes Mercury (Hg²⁺) ions Electrochemical Sensing researchgate.net
Novel pyridine sensor Alkylating agents Fluorescence response due to pyridinium cation-π interactions nih.gov

Conclusion and Future Research Directions

Advancements in Synthesis and Characterization

The synthesis and rigorous characterization of pyridinium (B92312) salts are foundational to exploring their chemical potential. While specific literature on the synthesis of 4-(ammoniomethyl)pyridinium sulphate is sparse, established methods for analogous compounds provide a clear and reliable pathway.

A prevalent method for preparing pyridinium salts involves the direct N-alkylation or N-amination of pyridine (B92270) derivatives. chemicalbook.com More relevant to the target compound is the straightforward acid-base reaction. The synthesis of the analogous 4-(ammoniomethyl)pyridinium dichloride, for instance, is achieved by reacting 4-(aminomethyl)pyridine (B121137) with a hydrochloric acid solution. nih.govnih.gov This suggests that a highly efficient synthesis of 4-(ammoniomethyl)pyridinium sulphate can be achieved by treating a solution of 4-(aminomethyl)pyridine with sulphuric acid. The reaction proceeds via protonation of both the pyridine ring nitrogen and the aminomethyl group's nitrogen.

Table 1: Proposed Synthesis of 4-(Ammoniomethyl)pyridinium Sulphate

Reactant 1 Reactant 2 Proposed Method
4-(aminomethyl)pyridine Sulphuric Acid (H₂SO₄) Direct acid-base reaction in a suitable solvent, followed by crystallization.

The characterization of 4-(ammoniomethyl)pyridinium sulphate relies on a suite of analytical techniques to elucidate its structure and properties. While direct spectral data for this specific salt is not widely published, data from its constituent parts and closely related analogues allow for accurate predictions.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure. For the precursor, 4-(aminomethyl)pyridine, characteristic signals include aromatic protons on the pyridine ring and aliphatic protons of the aminomethyl group. nih.govchemicalbook.com Upon protonation to form 4-(ammoniomethyl)pyridinium sulphate, a downfield shift in the signals for the pyridine ring protons is expected due to the increased electron-withdrawing nature of the positively charged pyridinium nitrogen. The protons of the -CH₂- and -NH₃⁺ groups would also show distinct chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would provide key information on the functional groups present. The spectrum of the precursor, 4-(aminomethyl)pyridine, shows characteristic C=N and C=C stretching vibrations of the pyridine ring. researchgate.net In the sulphate salt, prominent new bands would appear corresponding to the N-H stretching vibrations of the pyridinium and ammoniomethyl groups. Additionally, strong, broad absorption bands characteristic of the sulphate anion (S-O stretching) would be a key diagnostic feature.

Thermal Analysis:

Crystallographic Analysis:

X-ray Diffraction: Single-crystal X-ray diffraction provides the most definitive structural information. While the crystal structure for 4-(ammoniomethyl)pyridinium sulphate has not been reported, the structures of 4-(ammoniomethyl)pyridinium dichloride and 2-(ammoniomethyl)pyridinium sulphate monohydrate offer excellent models. nih.govnih.gov These studies reveal extensive hydrogen-bonding networks. In the case of the dichloride, N-H···Cl hydrogen bonds link the cations and anions. nih.govnih.gov The 2-ammonio analogue with a sulphate anion shows N-H···O and O-H···O hydrogen bonds creating layers, with the sulphate anions surrounding the cation. nih.govafricaresearchconnects.com It is certain that the crystal structure of 4-(ammoniomethyl)pyridinium sulphate would be dominated by a complex three-dimensional network of hydrogen bonds between the pyridinium and ammoniomethyl protons and the oxygen atoms of the sulphate anion.

Table 2: Predicted and Analogous Characterization Data

Technique Predicted/Analogous Finding for 4-(Ammoniomethyl)pyridinium Sulphate Reference
¹H NMR Downfield shift of pyridine proton signals upon protonation compared to 4-(aminomethyl)pyridine. nih.govchemicalbook.com
FTIR Presence of N-H stretching bands (pyridinium and ammonium) and strong S-O stretching bands from the sulphate anion. researchgate.net
X-ray Crystal Structure Extensive N-H···O hydrogen bonding between the dication and the sulphate anion, forming a 3D network. nih.govnih.govnih.gov

Emerging Computational Insights and Predictive Modeling

Computational chemistry offers powerful tools for understanding the structural and electronic properties of pyridinium systems, complementing experimental findings. researchgate.net Density Functional Theory (DFT) calculations, in particular, have been successfully used to model pyridinium salts. nih.govafricaresearchconnects.com

For 4-(ammoniomethyl)pyridinium sulphate, DFT calculations could predict its optimized geometry, including bond lengths and angles, with high accuracy. Such calculations on the analogous N-(1-ethoxyvinyl)pyridinium triflates have shown that the predicted global energy minimum conformation is nearly identical to that found in the crystal structure. nih.gov Computational models can also elucidate the electronic structure, such as the distribution of charge and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting reactivity. researchgate.net

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the salt in solution or in the solid state. nih.gov These simulations can model the hydrogen bonding interactions between the 4-(ammoniomethyl)pyridinium cation and the sulphate anion, as well as with solvent molecules. nih.gov This is particularly relevant for understanding its properties as a potential ionic liquid or as a reagent in solution-phase reactions. For instance, MD studies on other pyridinium-based ionic liquids have helped to understand how the anion interacts with and stabilizes biomolecules like enzymes. nih.gov

Table 3: Computational Approaches for Pyridinium Sulphate Systems

Computational Method Application Potential Insight for 4-(Ammoniomethyl)pyridinium Sulphate
Density Functional Theory (DFT) Geometry optimization, electronic structure calculation. Prediction of bond lengths, bond angles, charge distribution, and spectroscopic properties. nih.govafricaresearchconnects.com
Molecular Dynamics (MD) Simulation of molecular motion and interactions. Understanding of hydrogen bond dynamics, solvation effects, and transport properties. nih.govnih.gov
Pharmacophore Modeling Identification of essential structural features for biological activity. Guiding the design of new derivatives with potential therapeutic applications. nih.gov

Broadening Scope of Chemical Transformations and Applications

The reactivity of pyridinium salts is diverse, making them valuable intermediates and catalysts in organic synthesis. lookchem.comnih.gov The 4-(ammoniomethyl)pyridinium sulphate cation possesses multiple reactive sites, suggesting a rich and largely unexplored chemistry.

Potential Chemical Transformations:

Reactions at the Ammoniomethyl Group: The primary amine functionality, when deprotonated from its ammonium (B1175870) state, can undergo a variety of reactions, such as acylation, alkylation, and Schiff base formation. This allows for the straightforward elaboration of the side chain to introduce new functional groups and properties.

Reactions involving the Pyridinium Ring: The pyridinium ring can act as a leaving group or participate in cycloaddition reactions. Furthermore, pyridinium ylides, formed by deprotonation of a carbon atom attached to the nitrogen, are versatile intermediates in organic synthesis. lookchem.com

Potential Applications:

Catalysis: Pyridinium salts are known to act as catalysts in various reactions. ontosight.aifda.govmdpi.com Given its structure, 4-(ammoniomethyl)pyridinium sulphate could potentially be explored as a phase-transfer catalyst or as an organocatalyst, particularly in reactions where hydrogen bonding can influence the transition state. Substituted pyridinium salts have shown excellent catalytic response in the preparation of β-amino carbonyl derivatives. nih.govmdpi.com

Ionic Liquids: Pyridinium salts are a major class of ionic liquids, which are valued as "green" solvents and catalysts due to their low vapor pressure and high thermal stability. chemicalbook.comresearchgate.netresearchgate.net The sulphate salt, with its potential for a low melting point and high polarity, is a candidate for investigation as a task-specific ionic liquid.

Materials Science: The ability of pyridinium salts to self-assemble through π-π stacking and hydrogen bonding makes them attractive building blocks for supramolecular materials. nih.govnih.gov The dicationic nature of 4-(ammoniomethyl)pyridinium sulphate and its strong hydrogen-bonding capabilities could be harnessed to create ordered crystalline materials or functional polymers.

Interdisciplinary Research Opportunities for Pyridinium Sulphate Systems

The unique combination of a biologically relevant pyridine core and charged functional groups opens up numerous avenues for interdisciplinary research.

Biochemical and Pharmaceutical Research: Pyridine and its derivatives are common motifs in pharmaceuticals and natural products. lookchem.comnih.gov The 4-(ammoniomethyl)pyridinium cation could be investigated for its interactions with biological macromolecules. fda.gov Its structure could serve as a scaffold for the design of enzyme inhibitors or agents for gene delivery, areas where pyridinium salts have shown promise. lookchem.comnih.gov

Environmental Chemistry: The development of biodegradable and sustainable chemicals is a key goal of green chemistry. researchgate.net Research into pyridinium-based ionic liquids has included studies on their biodegradability. Investigating the environmental fate and potential toxicity of 4-(ammoniomethyl)pyridinium sulphate would be crucial for its application as a green solvent or catalyst.

Electrochemical Applications: Pyridinium ions have been studied as catalysts in the electrochemical reduction of CO₂. africaresearchconnects.com The specific electronic properties of the 4-(ammoniomethyl)pyridinium cation might offer advantages in such catalytic cycles, warranting investigation in the field of sustainable energy and chemical production.

While "4-(Ammoniomethyl)pyridinium sulphate" itself is not extensively documented in the scientific literature, a detailed picture of its likely chemical nature can be constructed from the well-established chemistry of its analogues. The synthetic route is straightforward, and its structural characterization would undoubtedly reveal a complex and interesting hydrogen-bonded network. Computational modeling stands ready to provide deep insights into its structure and reactivity. The future of research on this and related pyridinium sulphate systems is bright, with promising opportunities in catalysis, materials science, and various interdisciplinary fields. The exploration of its specific chemical transformations and applications remains a largely open and inviting area for future research.

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